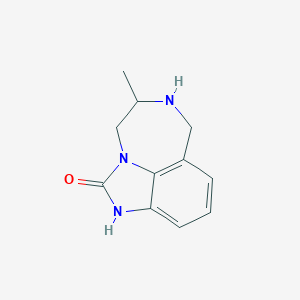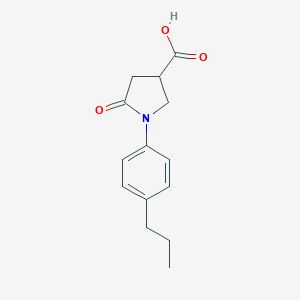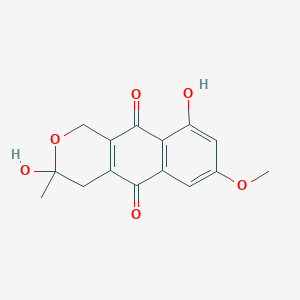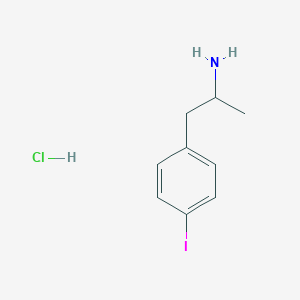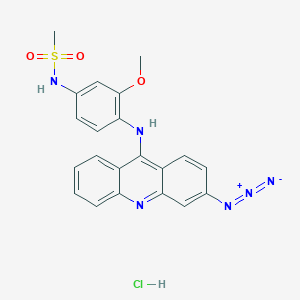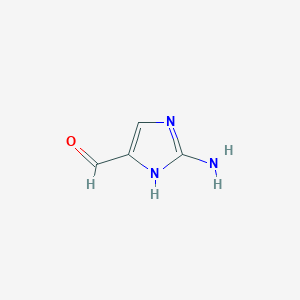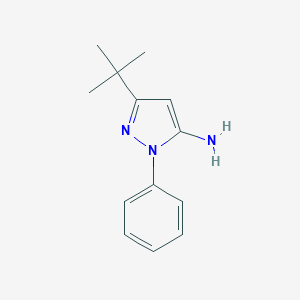
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
“3-tert-butyl-1-phenyl-1H-pyrazol-5-amine” is a compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It belongs to the class of organic compounds known as phenylpyrazoles . This compound consists of a pyrazole ring bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “3-tert-butyl-1-phenyl-1H-pyrazol-5-amine” can be represented by the SMILES string CC(C)(C)c1cc(N)n(n1)-c2ccccc2 . The InChI key for this compound is GFWSTBBSSBVVQP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-tert-butyl-1-phenyl-1H-pyrazol-5-amine” is a solid at room temperature . It has a boiling point of approximately 356.3°C at 760 mmHg , and a melting point of 59-61°C . The flash point is 169.3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Becerra et al. (2021) described an efficient one-pot two-step synthesis of a compound closely related to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, highlighting its operational ease and short reaction time Becerra, Rojas, & Castillo, 2021.
Molecular and Supramolecular Structure
- Quiroga et al. (2013) discovered a compound similar to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine as a high-yield product from a microwave-mediated reaction, forming hydrogen-bonded cyclic centrosymmetric dimers and sheets Quiroga, Pantoja, Cobo, & Glidewell, 2013.
Hydrogen Bonding and Crystallography
- Research by Abonía et al. (2007) explored the hydrogen-bonded chains in molecules closely related to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, providing insights into molecular interactions and crystal structure Abonía, Rengifo, Cobo, Low, & Glidewell, 2007.
Catalytic Applications
- Matiwane et al. (2020) studied pyrazolyl compounds, including one structurally similar to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, as catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating potential industrial applications Matiwane, Obuah, & Darkwa, 2020.
NMR Spectroscopic Properties
- A study by Herberhold et al. (1997) on tri(tert-butyl)plumbyl-amine, which bears similarity to the chemical structure of interest, provided detailed insights into its NMR spectroscopic properties Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997.
Optical and Spectral Analysis
- Tamer et al. (2016) synthesized and analyzed a compound structurally similar to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, focusing on its nonlinear optical properties and molecular charge transfer, important for material science Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016.
Chemical Reactivity and Synthesis Methods
- Pollock and Cole (2014) discussed the use of tert-butyl as a pyrazole protecting group, providing insights into chemical reactivity and synthesis techniques relevant to compounds like 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine Pollock & Cole, 2014.
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWSTBBSSBVVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354373 | |
| Record name | 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
126208-61-5 | |
| Record name | 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126208-61-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
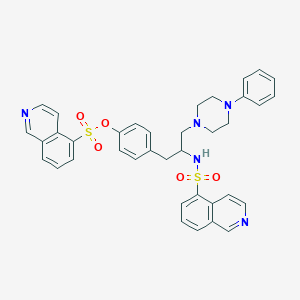
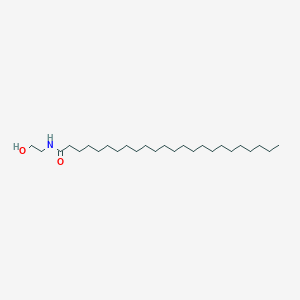
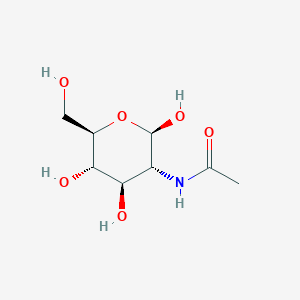
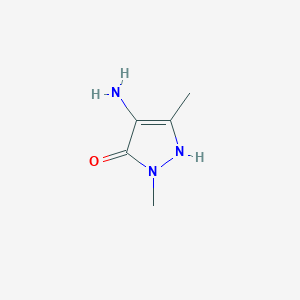
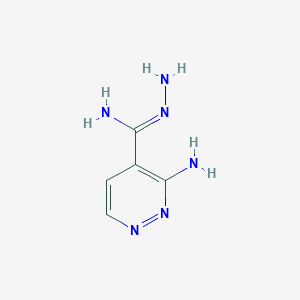
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
